2,2,2-Trifluoro-1-(2-iodo-phenyl)-ethylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R)-2,2,2-TRIFLUORO-1-(2-IODOPHENYL)ETHYLAMINE is a compound of interest in various scientific fields due to its unique chemical structure. It contains a trifluoromethyl group and an iodophenyl group attached to an ethylamine backbone. This combination of functional groups imparts distinctive chemical properties, making it valuable for research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-2,2,2-TRIFLUORO-1-(2-IODOPHENYL)ETHYLAMINE typically involves the introduction of the trifluoromethyl group and the iodophenyl group onto an ethylamine scaffold. One common method is the nucleophilic substitution reaction where a trifluoromethylated intermediate reacts with an iodophenyl derivative under controlled conditions. The reaction often requires the use of a base such as sodium hydride or potassium carbonate to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
(1R)-2,2,2-TRIFLUORO-1-(2-IODOPHENYL)ETHYLAMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the iodophenyl group to other functional groups such as amines or hydrocarbons.
Substitution: The trifluoromethyl and iodophenyl groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethylated ketones or aldehydes, while reduction can produce amines or hydrocarbons.
Wissenschaftliche Forschungsanwendungen
(1R)-2,2,2-TRIFLUORO-1-(2-IODOPHENYL)ETHYLAMINE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Research into its potential therapeutic applications includes its use as a precursor for drug development, particularly in targeting specific molecular pathways.
Industry: The compound is utilized in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.
Wirkmechanismus
The mechanism of action of (1R)-2,2,2-TRIFLUORO-1-(2-IODOPHENYL)ETHYLAMINE involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, while the iodophenyl group can participate in specific interactions with amino acid residues. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1R)-1-(2-IODOPHENYL)ETHYLAMINE: Similar structure but lacks the trifluoromethyl group.
2-(4-IODOPHENYL)ETHYLAMINE: Another iodophenyl derivative with different substitution patterns.
2,2,2-TRIFLUOROETHYLAMINE: Contains the trifluoromethyl group but lacks the iodophenyl group.
Uniqueness
The presence of both the trifluoromethyl and iodophenyl groups in (1R)-2,2,2-TRIFLUORO-1-(2-IODOPHENYL)ETHYLAMINE makes it unique compared to similar compounds. This combination imparts distinctive chemical properties, such as increased lipophilicity and enhanced binding affinity to molecular targets, which can be advantageous in various applications.
Eigenschaften
Molekularformel |
C8H7F3IN |
---|---|
Molekulargewicht |
301.05 g/mol |
IUPAC-Name |
2,2,2-trifluoro-1-(2-iodophenyl)ethanamine |
InChI |
InChI=1S/C8H7F3IN/c9-8(10,11)7(13)5-3-1-2-4-6(5)12/h1-4,7H,13H2 |
InChI-Schlüssel |
CQTLDIJKNXYAOA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C(C(F)(F)F)N)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.